Methyl vs. Ethyl Ester: Crystallization and Purity Advantage
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (MW: 231.59 g/mol) offers a 14.03 g/mol reduction in molecular weight compared to its ethyl ester analog, ethyl 5-chloro-2-hydroxy-3-nitrobenzoate (MW: 245.62 g/mol, CAS 159323-96-3) . This lower molecular weight, combined with the absence of the additional methylene rotatable bond present in the ethyl ester, contributes to more favorable crystallization behavior and a sharper melting point range. In industrial azasetron production, the methyl ester intermediate (CAS 5043-79-8) is isolated as a crystalline solid after nitration and is subjected to Fe/NH4Cl reduction in water—a heterogeneous reaction where consistent crystal morphology of the starting nitro-ester directly impacts reduction rate reproducibility [1]. The ethyl ester, by contrast, lacks documented use in the validated patent route and has limited publicly available solid-state characterization data, introducing uncertainty for process development and regulatory filing.
| Evidence Dimension | Molecular Weight and Crystallization Behavior |
|---|---|
| Target Compound Data | MW: 231.59 g/mol; Solid crystalline form available with 97% purity standard |
| Comparator Or Baseline | Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate (CAS 159323-96-3): MW 245.62 g/mol; Density, boiling point, and melting point data not publicly available |
| Quantified Difference | MW difference: 14.03 g/mol (6.06% lower for the methyl ester); Rotatable bond count: methyl ester has one fewer rotatable bond than the ethyl ester |
| Conditions | Comparative molecular property analysis; crystallization from nitration reaction mixture in concentrated H2SO4 followed by aqueous workup [1] |
Why This Matters
Lower molecular weight and simpler crystal packing of the methyl ester facilitate consistent solid-state isolation and downstream heterogeneous reduction, reducing batch-to-batch variability in multi-kilogram intermediate production for regulatory-controlled API synthesis.
- [1] Drug Synthesis Database (YaoZh). Synthetic Route: Nitration of methyl 5-chloro-2-hydroxybenzoate to methyl 5-chloro-2-hydroxy-3-nitrobenzoate, followed by Fe/NH4Cl reduction. Molecule ID 13715. View Source
